2-(5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
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Description
Benzodiazoles are a class of organic compounds containing a benzene ring fused to a diazole ring . They are used in various fields due to their diverse biological activities. They can be found in many commercially available drugs .
Synthesis Analysis
The synthesis of benzodiazole derivatives usually involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives . The specific synthesis route for “2-(5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride” is not available in the literature I have access to.Molecular Structure Analysis
The molecular structure of benzodiazoles consists of a benzene ring fused to a diazole ring. The diazole ring contains two nitrogen atoms . The specific molecular structure of “this compound” would include these features, along with additional functional groups.Chemical Reactions Analysis
Benzodiazoles can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific chemical reactions that “this compound” can undergo are not available in the literature I have access to.Mechanism of Action
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride involves the reaction of 2-amino-5-phenyl-1H-benzimidazole with ethyl bromoacetate to form 2-(5-phenyl-1H-1,3-benzodiazol-2-yl)ethyl acetate. This intermediate is then hydrolyzed to form 2-(5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol, which is subsequently reacted with ammonium chloride and sodium cyanoborohydride to form the final product, 2-(5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride.", "Starting Materials": [ "2-amino-5-phenyl-1H-benzimidazole", "ethyl bromoacetate", "ammonium chloride", "sodium cyanoborohydride" ], "Reaction": [ "Step 1: Reaction of 2-amino-5-phenyl-1H-benzimidazole with ethyl bromoacetate in the presence of a base such as potassium carbonate to form 2-(5-phenyl-1H-1,3-benzodiazol-2-yl)ethyl acetate.", "Step 2: Hydrolysis of 2-(5-phenyl-1H-1,3-benzodiazol-2-yl)ethyl acetate with an acid such as hydrochloric acid to form 2-(5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol.", "Step 3: Reaction of 2-(5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol with ammonium chloride and sodium cyanoborohydride in the presence of a solvent such as methanol to form 2-(5-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride." ] } | |
CAS No. |
2639420-73-6 |
Molecular Formula |
C15H17Cl2N3 |
Molecular Weight |
310.2 |
Purity |
95 |
Origin of Product |
United States |
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